3-Amino-4-methoxybenzoic acid
Overview
Description
3-Amino-4-methoxybenzoic acid is an organic compound with the molecular formula C8H9NO3. It is a derivative of benzoic acid, featuring an amino group at the third position and a methoxy group at the fourth position on the benzene ring. This compound is known for its applications in organic synthesis, pharmaceuticals, and as an intermediate in various chemical reactions .
Mechanism of Action
Target of Action
It is used as a general reactant/reagent in the synthesis of vegfr-2 inhibitors . VEGFR-2 is a primary responder to vascular endothelial growth factor signal and thus plays an essential role in the regulation of angiogenesis.
Pharmacokinetics
It is known to be soluble in water , which may influence its absorption and distribution in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Amino-4-methoxybenzoic acid can be synthesized through several methods:
Oxidation of p-Cresol: This method involves the oxidation of p-cresol using hydrogen peroxide in the presence of a base to yield this compound.
Oxidation of p-Anisidine: Another method involves the oxidation of p-anisidine using oxidizing agents like hydrogen peroxide or peracetic acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions using p-cresol or p-anisidine as starting materials. The reactions are carried out in controlled environments to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the amino group to an amine.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracetic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, sulfonyl chlorides.
Major Products
Oxidation Products: Quinones.
Reduction Products: Amines.
Substitution Products: Halogenated or sulfonated derivatives.
Scientific Research Applications
3-Amino-4-methoxybenzoic acid has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: The compound is used in the development of drugs and therapeutic agents.
Agrochemicals: It serves as a precursor in the synthesis of agrochemicals.
Dye and Pigment Industry: It is used in the production of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
4-Amino-3-methoxybenzoic acid: The positions of the amino and methoxy groups are reversed.
3-Amino-4-methylbenzoic acid: Contains a methyl group instead of a methoxy group.
Uniqueness
3-Amino-4-methoxybenzoic acid is unique due to the presence of both an amino group and a methoxy group on the benzene ring. This combination of functional groups allows for diverse chemical reactivity and makes it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
3-amino-4-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,9H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGAEAYZQQCBRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70951070 | |
Record name | 3-Amino-4-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70951070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2840-26-8, 2840-76-8 | |
Record name | 3-Amino-4-methoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2840-26-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 3-amino-4-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002840268 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Amino-4-methoxybenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002840768 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Amino-4-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70951070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-p-anisic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.759 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3-amino-4-methoxybenzoic acid a versatile building block for various applications?
A: this compound is a bifunctional molecule containing both amine (-NH2) and carboxylic acid (-COOH) groups. These functional groups allow it to participate in various chemical reactions, making it a valuable precursor for synthesizing polymers, coordinating metal ions, and forming conjugates with other molecules. For example, it can be polymerized to create poly(this compound) (PAMB), a conductive polymer. [, , ]
Q2: How does this compound contribute to the properties of conductive hydrogels?
A: When this compound is incorporated into a hydrogel matrix, such as gelatin, it imparts electrical conductivity to the material. This is because PAMB, the polymerized form of this compound, exhibits conductive properties. [] This conductivity is particularly beneficial in biomedical applications, such as promoting nerve regeneration [] and enhancing the efficacy of cardiac pacemakers. []
Q3: Can you elaborate on the role of this compound in nerve regeneration?
A: Conductive hydrogels containing this compound can be used to create nerve guidance conduits (NGCs). [] These conduits bridge the gap in injured nerves, providing a scaffold for regenerating axons. The electrical conductivity of the hydrogel, stemming from this compound, is believed to stimulate neuronal growth and guide axon extension. [] Additionally, these hydrogels can be combined with decellularized extracellular matrix (dECM) to further enhance nerve regeneration. []
Q4: How does the structure of this compound facilitate its use in palladium recovery?
A: this compound can be copolymerized with aniline to create a novel adsorbent material for the recovery of palladium (Pd(II)) from solutions. [] The -NH-/-N/-COOH/-OCH3 groups present in the copolymer's structure can chelate with Pd(II) ions, effectively removing them from the solution. This adsorption process also involves a redox mechanism where Pd(II) is reduced to Pd(0), further enhancing the recovery efficiency. []
Q5: Has this compound demonstrated any potential in the development of antimicrobial agents?
A: Research has explored the synthesis of new oxazolone derivatives incorporating this compound. [] While these derivatives showed moderate to low activity against Staphylococcus aureus and Escherichia coli, this research highlights the potential of using this compound as a starting material for developing novel antimicrobial agents. [] Further investigations into structural modifications and their impact on antimicrobial activity could lead to more potent compounds.
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